molecular formula C12H12OS B2548259 2-Acetyl-3,7-dimethylbenzo(b)thiophene CAS No. 6179-06-2

2-Acetyl-3,7-dimethylbenzo(b)thiophene

Cat. No.: B2548259
CAS No.: 6179-06-2
M. Wt: 204.29
InChI Key: BPCHHUKWYHUXOD-UHFFFAOYSA-N
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Description

2-Acetyl-3,7-dimethylbenzo(b)thiophene is an organic compound with the molecular formula C12H12OS. It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of an acetyl group at the 2-position and two methyl groups at the 3- and 7-positions of the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .

Scientific Research Applications

2-Acetyl-3,7-dimethylbenzo(b)thiophene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3,7-dimethylbenzo(b)thiophene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,7-dimethylbenzo(b)thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3,7-dimethylbenzo(b)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the acetyl group can yield the corresponding alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Acetyl-3,7-dimethylbenzo(b)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-3,7-dimethylbenzo(b)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group at the 2-position and methyl groups at the 3- and 7-positions can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3,7-dimethyl-1-benzothiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c1-7-5-4-6-10-8(2)12(9(3)13)14-11(7)10/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCHHUKWYHUXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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